Flocoumafen, cis-

説明

Historical Context and Evolution of Anticoagulant Rodenticide Research

The quest for effective rodent control has a long history, with anticoagulant rodenticides playing a pivotal role since their introduction. The development of these compounds was driven by the need for more potent and reliable methods to manage rodent populations that pose significant threats to public health, agriculture, and infrastructure.

Development of Second-Generation Anticoagulants (SGARs) and Their Scientific Rationale

The scientific rationale behind the development of SGARs was primarily to overcome the growing issue of resistance to first-generation anticoagulant rodenticides (FGARs), such as warfarin (B611796). FGARs, introduced in the late 1940s, typically require multiple ingestions over several days to achieve a lethal dose. diva-portal.orgmass.govdoc.govt.nzoekotoxzentrum.ch However, by the 1970s, widespread resistance to warfarin was observed in key rodent species like Rattus norvegicus, Rattus rattus, and Mus musculus in various regions. escholarship.orgregulations.govresearchgate.net

This resistance necessitated the creation of more potent compounds. SGARs, including brodifacoum, bromadiolone (B606368), difenacoum (B607115), and difethialone, were developed to be significantly more toxic, often requiring only a single feeding for a lethal dose. diva-portal.orgmass.govoekotoxzentrum.chregulations.gov These compounds exhibit a greater affinity for vitamin K epoxide reductase in the liver, leading to more effective inhibition of blood clotting factors. diva-portal.orgwho.int Furthermore, SGARs generally possess longer biological half-lives, meaning they persist in the tissues of poisoned rodents for extended periods. mass.govoekotoxzentrum.chtandfonline.com This persistence contributes to their efficacy but also heightens the risk of secondary poisoning in non-target wildlife that consume poisoned rodents. mass.govdoc.govt.nztandfonline.com Flocoumafen (B607463) is recognized as one such potent SGAR, synthesized around 1984, and designed to be effective against rodents resistant to earlier anticoagulants. chicken-meat-extension-agrifutures.com.auunl.eduherts.ac.uk

Flocoumafen, cis- as a Subject in Contemporary Rodenticide Science

Flocoumafen, a member of the 4-hydroxycoumarin (B602359) class, is a potent second-generation anticoagulant rodenticide. herts.ac.ukmdpi.com Research into flocoumafen, and specifically its cis- isomer, is contemporary due to its efficacy against resistant rodent populations and its distinct pharmacological properties. Studies have evaluated its effectiveness in both laboratory settings and field trials, particularly against warfarin-resistant Norway rats. unl.edunih.govnih.gov For instance, field trials demonstrated complete control of warfarin-resistant Norway rat infestations within 10-21 days when baits were continuously available, and within 15-30 days under restricted baiting conditions. nih.gov Flocoumafen has also shown efficacy against house mice, sometimes providing a quicker kill compared to other SGARs like difenacoum, bromadiolone, and brodifacoum. nih.gov

Contemporary research also investigates the persistence and metabolic fate of flocoumafen in animal tissues, which is crucial for assessing risks to non-target species. chicken-meat-extension-agrifutures.com.auherts.ac.uk The hepatic half-life of flocoumafen in rats is reported to be approximately 220 days, and in mice, around 94 days, highlighting its persistence. chicken-meat-extension-agrifutures.com.au The scholarly significance of flocoumafen, cis- studies lies in providing data for risk assessment, informing regulatory decisions, and developing integrated pest management strategies that account for resistance mechanisms and potential environmental impacts. doc.govt.nzescholarship.orgregulations.govresearchgate.nettandfonline.comherts.ac.ukreading.ac.uk

Research Paradigms and Scholarly Significance of Flocoumafen, cis- Studies

The study of flocoumafen, cis- within applied pest management research is shaped by various research paradigms, which are fundamental frameworks of beliefs about the nature of reality, knowledge, and values. pressbooks.publynettepretorius.compaperpal.comnova.eduresearchgate.net These paradigms influence the questions asked, the methodologies employed, and the interpretation of findings.

Quantitative research, often guided by positivist or post-positivist paradigms, is central to evaluating the efficacy and toxicity of rodenticides like flocoumafen. pressbooks.pubpaperpal.com This approach focuses on measurable outcomes, such as mortality rates, bait consumption, and residue levels. For example, efficacy trials comparing flocoumafen against other SGARs or assessing its control rates in field conditions rely on quantifiable data. unl.edunih.govnih.gov

The scholarly significance of research on flocoumafen, cis- extends to its role in understanding and managing anticoagulant resistance. Studies investigating the genetic basis of resistance and the efficacy of "resistance-breaking" compounds like flocoumafen contribute vital knowledge to the field. researchgate.netreading.ac.uk Furthermore, research into the persistence and potential for bioaccumulation and secondary poisoning of flocoumafen in non-target species, such as birds of prey, is critical for ecological risk assessment. doc.govt.nztandfonline.comherts.ac.uk This body of research informs pest management policies, guides the development of safer and more effective rodent control strategies, and contributes to the broader scientific discourse on chemical ecology and environmental toxicology. doc.govt.nzescholarship.orgregulations.govresearchgate.nettandfonline.comherts.ac.ukreading.ac.uk The choice of research paradigm influences how these complex interactions are investigated and understood, ultimately shaping the practical application of scientific findings in pest management. pressbooks.publynettepretorius.compaperpal.comresearchgate.net

Data Tables

Table 1: Efficacy of Flocoumafen in Field Trials Against House Mice (Mus musculus)

| Trial Type | Description | Outcome |

| Pen Trials | Four trials with laboratory-reared wild mice offered flocoumafen at 0.005% in pinhead oatmeal bait. | All 68 mice (juvenile and adult) died within 10 days. Flocoumafen provided an equally effective but quicker kill compared to difenacoum, bromadiolone, and brodifacoum. nih.gov |

| Field Trials | Ten trials using the same formulated poison bait against mice infesting farm buildings. | Mean treatment success ranged between 87.1% and 100%. nih.gov |

Table 2: Efficacy of Flocoumafen Against Warfarin-Resistant Norway Rats (Rattus norvegicus) in Farm Buildings

| Treatment Condition | Duration of Control | Mean Control Time | Success Rate | Notes |

| Unrestricted Baiting | 10-21 days | 14.2 days | Complete | Baits poisoned with 0.005% flocoumafen were maintained in surplus until rats ceased to feed. nih.gov |

| Restricted Baiting | 15-30 days | 21.0 days | Complete | Application of poisoned bait was restricted to periodic placements of 50 g. Less bait was used, but control took significantly longer than unrestricted baiting. nih.gov |

Table 3: Persistence of Flocoumafen in Rodent Liver Tissue

| Species | Hepatic Half-Life |

| Rat (Rattus spp.) | ~220 days |

| Mouse (Mus spp.) | ~94 days |

Table 4: Acute Oral Toxicity of Flocoumafen (LD50 Values)

| Species | LD50 (mg/kg) | Notes |

| Microtus arvalis | 0.12 | Represents a lower end of toxicity spectrum. |

| Acomys cahirinus | >10 | Species remarkably tolerant to most anticoagulants. |

| Commensal Rodent Species | <1 | General indication of high mammalian oral toxicity for target pests. |

Note: LD50 values are indicative and can vary based on specific studies, rodent strains, and experimental conditions.

Compound List

Flocoumafen

Flocoumafen, cis-

Warfarin

Brodifacoum

Bromadiolone

Difenacoum

Difethialone

Chlorophacinone

Coumatetralyl

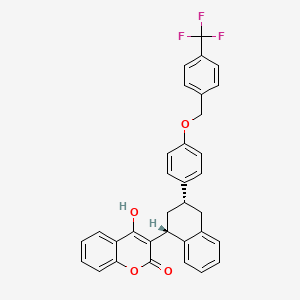

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3-[(1R,3S)-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2/t23-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBGNYHHEIAGOH-QDPGVEIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CC2=CC=CC=C2[C@@H]1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104563-61-3 | |

| Record name | Flocoumafen, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104563613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOCOUMAFEN, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957E1M6P6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation of Flocoumafen, Cis

Stereoselective Synthesis Pathways for cis-Flocoumafen Isomers

The synthesis of flocoumafen (B607463) typically yields a mixture of cis and trans isomers, necessitating methods that can either selectively produce the cis form or efficiently separate the isomers.

A common synthetic route for flocoumafen begins with 4-methoxybenzaldehyde (B44291). This aldehyde undergoes a Knoevenagel condensation with ethyl cyanoacetate (B8463686) in the presence of acetic acid and pyrrolidine, yielding an intermediate product mdpi.comnih.govresearchgate.net. This is followed by a Michael 1,4-addition reaction. Subsequently, the construction of the tetralone skeleton is achieved through an intramolecular ring cyclization mdpi.comnih.govresearchgate.netresearchgate.netias.ac.in. This cyclization step is crucial for forming the core structure of flocoumafen. For instance, after forming the tetralone skeleton, it is often converted to a precursor alcohol via stereospecific reduction mdpi.comnih.gov. This alcohol is then coupled with 4-hydroxycoumarin (B602359) to yield flocoumafen mdpi.comnih.gov.

The synthesis often involves the preparation of key intermediates such as tetralone derivatives and precursor alcohols. For example, a tetralone (9) can be obtained from a Knoevenagel condensation product through a series of reactions including Michael addition, in situ decarboxylation, and intramolecular ring cyclization mdpi.com. Demethylation of a methoxy-substituted tetralone derivative (9) using hydrobromic acid in acetic acid yields a phenolic intermediate (12). This phenol (B47542) is then O-alkylated with 3-(trifluoromethyl)benzyl bromide in the presence of sodium hydride to produce the O-alkylated product (13) mdpi.com. The reaction mechanisms involve standard organic transformations, with the Knoevenagel condensation forming a new carbon-carbon double bond, and the intramolecular ring cyclization forming a cyclic structure, often a tetralone ring system mdpi.comresearchgate.netias.ac.in.

The stereochemistry of flocoumafen arises from the presence of two chiral centers. Stereospecific reduction techniques are employed to control the formation of these chiral centers, particularly in the conversion of ketone intermediates to alcohol precursors. For instance, the stereospecific reduction of an O-alkylated ketone (13) yields a precursor alcohol (5) with a defined stereochemistry, which is critical for the subsequent formation of specific flocoumafen isomers mdpi.comnih.gov. While specific reagents for stereospecific reduction are not detailed in all sources, the aim is to influence the diastereomeric ratio of the final product mdpi.comnih.gov.

Isomeric Characterization and Separation Techniques

Flocoumafen exists as a mixture of cis and trans diastereomers due to its two chiral centers researchgate.netnih.govnih.govbcpcpesticidecompendium.orgraptorsarethesolution.org. Characterizing and separating these isomers is essential for understanding their properties and potential differences in biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, plays a vital role in determining the structure and stereochemistry of cis-flocoumafen mdpi.comresearchgate.netnih.gov. High-resolution 1D and 2D NMR analyses, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are used to assign proton and carbon peaks and clarify regioselective assignments of aliphatic and aromatic protons mdpi.comresearchgate.netnih.govustc.edu.cnlibretexts.orglibretexts.org. The HMQC technique correlates proton signals with directly attached carbon signals, aiding in structural assignments mdpi.comnih.govustc.edu.cnlibretexts.orglibretexts.org. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide information about long-range correlations and spatial proximity of protons, which are crucial for confirming the stereochemistry of the cis and trans isomers nih.govustc.edu.cn. For example, differences in chemical shifts for specific carbons, such as C3' and C4', have been observed between the cis and trans isomers, with cis-flocoumafen exhibiting distinct values researchgate.netnih.gov.

Chromatographic techniques are widely used to separate the diastereomers of flocoumafen researchgate.netias.ac.innih.govnih.govraptorsarethesolution.orgresearchgate.net. Flash silica (B1680970) gel column chromatography has been employed to separate cis-flocoumafen (cis-FCF) from trans-flocoumafen (trans-FCF) researchgate.netias.ac.in. Recrystallization can also selectively yield one isomer; for instance, ethyl acetate (B1210297) can exclusively afford the cis-form with high purity, while a mixture of ethyl acetate/hexane predominantly yields the trans-form researchgate.net. More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) have been developed to achieve rapid and effective separation of the cis/trans diastereomers of flocoumafen and other superwarfarins in biological matrices nih.govnih.govresearchgate.net. In reversed-phase chromatography, cis diastereomers typically elute before their corresponding trans counterparts nih.gov.

Compound List:

Flocoumafen

Flocoumafen, cis-

Flocoumafen, trans-

4-methoxybenzaldehyde

Ethyl cyanoacetate

4-hydroxycoumarin

Molecular and Biochemical Mechanisms of Action of Flocoumafen, Cis

Inhibition of Vitamin K Epoxide Reductase Complex (VKORC1) in Target Species

The principal molecular target of flocoumafen (B607463) and other anticoagulant rodenticides is the enzyme Vitamin K Epoxide Reductase Complex subunit 1 (VKORC1). nih.govnih.govresearchgate.netcdnsciencepub.com This enzyme is an integral membrane protein located in the endoplasmic reticulum and is central to the vitamin K cycle, a vital process for blood coagulation. wikipedia.orgmedlineplus.gov Flocoumafen exerts its anticoagulant effect by potently inhibiting the action of VKORC1, thereby disrupting the entire cascade of vitamin K-dependent processes. nih.govnih.gov

By inhibiting VKORC1, flocoumafen effectively breaks the vitamin K cycle. nih.govnih.govnih.gov This cycle is a series of enzymatic reactions responsible for regenerating the active, reduced form of vitamin K, known as vitamin K hydroquinone (B1673460). ashpublications.orgnih.gov Vitamin K hydroquinone serves as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) residues into gamma-carboxyglutamate (B555490) (Gla) on vitamin K-dependent proteins. ashpublications.orgnih.gov

The inhibition of VKORC1 by flocoumafen leads to a halt in the recycling of vitamin K 2,3-epoxide back to its active form. nih.govresearchgate.net This results in the accumulation of the inactive vitamin K epoxide and a severe depletion of vitamin K hydroquinone. nih.gov Without this crucial cofactor, GGCX cannot activate vitamin K-dependent clotting factors. nih.govnih.gov Consequently, the coagulation cascade is profoundly disrupted, leading to an inability to form blood clots, which results in uncontrolled internal hemorrhaging and ultimately, death in target rodent species. nih.govnih.govresearchgate.net

VKORC1 is the rate-limiting enzyme in the physiological process of vitamin K recycling. nih.govwikipedia.orgashpublications.org Its primary function is to catalyze the reduction of vitamin K epoxide to vitamin K, and subsequently to vitamin K hydroquinone. ashpublications.orgnih.gov This process, occurring predominantly in the liver, is indispensable for the synthesis of functional coagulation factors. nih.govmedlineplus.govinchem.org

The key vitamin K-dependent proteins involved in the coagulation cascade are factors II (prothrombin), VII, IX, and X. nih.govnih.govwikipedia.orgashpublications.org In the presence of flocoumafen, the inhibition of VKORC1 prevents the necessary gamma-carboxylation of these proteins. ashpublications.orgnih.gov As a result, these clotting factors are synthesized but are released into the bloodstream in an immature and non-functional state, incapable of participating effectively in the process of blood clot formation. ashpublications.orgnih.gov

Non-VKORC1 Molecular Targets and Biochemical Pathways in Model Organisms

While the inhibition of VKORC1 is the primary mechanism of flocoumafen's toxicity, recent computational studies suggest that it may act as a "promiscuous ligand," capable of binding to a variety of other cellular protein targets. nih.govresearchgate.net This indicates that the full scope of its biochemical effects may be broader than previously understood.

An in silico blind docking analysis of flocoumafen against a library of 841 human proteins identified several potential non-VKORC1 targets with high binding affinities. nih.govresearchgate.net The results of this computational screening highlighted a number of proteins with which flocoumafen may interact. Molecular dynamics simulations further suggested that the complexes formed with the highest-affinity targets were thermodynamically stable. nih.gov

Table 1: In Silico Predicted Non-VKORC1 Protein Targets for Flocoumafen

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Prostaglandin F Synthase | -14.2 |

| Serum Albumin | -14.0 |

| Glucocorticoid Receptor 2 | ≥ -13.5 |

| Matrix Metalloproteinase-9 | ≥ -13.5 |

| Nuclear Receptor ROR-alpha | ≥ -13.5 |

| Activin Receptor Type-1 | ≥ -13.5 |

Data sourced from an in silico blind docking study. nih.govresearchgate.net

Building on the identification of potential protein targets, protein-protein interaction network analyses were conducted to predict the broader impact on cellular signaling. nih.govresearchgate.net This analysis revealed that flocoumafen's potential targets are part of larger networks, suggesting that their disruption could have cascading effects on various biochemical pathways. nih.gov The analysis identified several key "hub proteins" that are central to these networks. nih.govresearchgate.net The potential disruption of these signaling hubs suggests that flocoumafen could interfere with fundamental cellular processes beyond coagulation, such as cellular response to stimuli and protein binding. nih.govresearchgate.net

Table 2: Key Hub Proteins in Flocoumafen-Associated Interaction Networks

| Hub Protein | Full Name |

|---|---|

| AKT1 | Protein Kinase B |

| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase Catalytic Subunit Alpha |

| RPS6KB1 | Ribosomal Protein S6 Kinase B1 |

| RXRA | Retinoid X Receptor Alpha |

| PPP2CA | Protein Phosphatase 2 Catalytic Subunit Alpha |

Data sourced from protein-protein interaction network analysis. nih.govresearchgate.net

Comparative Analysis of Anticoagulant Mechanism Across Rodenticide Classes

Flocoumafen belongs to the second generation of anticoagulant rodenticides (SGARs), which were developed after widespread resistance emerged to first-generation compounds (FGARs) like warfarin (B611796). nih.govnih.govrodentgreen.com While all anticoagulant rodenticides share the fundamental mechanism of inhibiting VKORC1, significant differences in their chemical properties lead to variations in potency, metabolism, and efficacy. nih.govresearchgate.netrodentgreen.com

SGARs like flocoumafen exhibit a much higher binding affinity for the VKORC1 enzyme compared to FGARs. nih.gov This enhanced potency means that a single feeding can be lethal to a rodent. nih.gov Furthermore, SGARs are characterized by their high lipid solubility and long biological half-lives. nih.govrodentgreen.com Flocoumafen, for example, has a reported half-life of 220 days in the liver of rats, leading to significant accumulation and prolonged toxicity. nih.govnih.gov A primary driver for the development of SGARs was their ability to overcome the genetic resistance seen in some rodent populations, which is often caused by mutations in the Vkorc1 gene that reduce the binding affinity of FGARs. nih.govnih.govnih.gov The higher potency of SGARs allows them to effectively inhibit these mutated forms of the VKORC1 enzyme. nih.gov

Table 3: Comparison of Anticoagulant Rodenticide Classes

| Characteristic | First-Generation (FGARs) (e.g., Warfarin) | Second-Generation (SGARs) (e.g., Flocoumafen) |

|---|---|---|

| Primary Mechanism | Inhibition of VKORC1 | Inhibition of VKORC1 |

| VKORC1 Affinity | Lower | Higher |

| Potency | Lower (multiple feedings often required) | Higher (single feeding can be lethal) |

| Biological Half-Life | Shorter | Longer (high potential for bioaccumulation) |

| Efficacy vs. Resistant Rodents | Reduced | Generally effective |

Comparative data sourced from multiple studies. nih.govnih.govnih.govrodentgreen.com

Environmental Dynamics and Fate of Flocoumafen, Cis

Environmental Persistence and Degradation Pathways in Terrestrial Ecosystems

In terrestrial ecosystems, cis-flocoumafen exhibits characteristics of persistence, with degradation primarily occurring through slow microbial processes. Its mobility in soil is generally limited due to strong adsorption.

Soil Adsorption, Mobility, and Leaching Potential

Flocoumafen (B607463) demonstrates a tendency to adsorb strongly to soil particles, particularly those rich in organic matter. This adsorption significantly influences its mobility within the soil profile. An estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 4,100 indicates that flocoumafen is expected to have slight mobility in soil rayfull.com. This strong adsorption limits its potential to leach into groundwater. However, some studies suggest a potential risk for leaching to groundwater, especially in soils with lower organic content or under specific environmental conditions herts.ac.uk. The low vapour pressure and low Henry's Law constant further confirm that volatilization from moist soil surfaces is not a significant dissipation pathway rayfull.comszabo-scandic.com.

Table 1: Soil Adsorption and Mobility Parameters for Flocoumafen

| Parameter | Value | Unit | Source |

| Estimated Koc | 4,100 | - | rayfull.com |

| Soil Adsorption/Mobility | Slight mobility expected | - | rayfull.com |

| Leaching Potential | Some risk to groundwater | - | herts.ac.uk |

| Adsorption to Soil Particles | Strong adsorption indicated | - | who.int |

Microbial Degradation and Abiotic Transformation Studies

Studies indicate that flocoumafen is persistent in soil systems. Its degradation in soil is primarily attributed to slow microbial activity doc.govt.nz. Flocoumafen is stable to hydrolysis under typical environmental pH conditions (pH 7-9) and shows no detectable degradation over four weeks at 50°C chemicalbook.comchemicalbook.com. In soil, the half-life (DT50) for flocoumafen has been reported as approximately 404 days at 12°C admin.ch. This slow degradation rate, coupled with strong soil adsorption, contributes to its environmental persistence in terrestrial environments. Abiotic transformation pathways, such as hydrolysis, are not significant for flocoumafen who.int.

Table 2: Persistence and Degradation in Soil for Flocoumafen

| Parameter | Value | Conditions | Source |

| DT50 (Soil) | 404 days | At 12°C | admin.ch |

| Degradation | Slow | Microbial degradation | doc.govt.nz |

| Persistence | Persistent | In soil systems | herts.ac.uk |

| Hydrolytic Stability | Stable | pH 7-9, up to 4 weeks at 50°C | chemicalbook.comchemicalbook.com |

| Elimination | Mainly unchanged compounds | - | who.int |

Aquatic Fate, Dissipation, and Sediment Dynamics

In aquatic environments, cis-flocoumafen's fate is characterized by low solubility, very low volatility, and a strong tendency to partition into sediment and suspended solids.

Aqueous Solubility and Volatilization from Water Surfaces

Flocoumafen exhibits low aqueous solubility, with reported values around 1.1 mg/L rayfull.comchemicalbook.com. This low solubility limits its concentration in the water column. Furthermore, flocoumafen has a very low vapour pressure and a low Henry's Law constant (estimated at 7.3×10⁻¹³ atm-cu m/mole), indicating that volatilization from water surfaces is not a significant process for its dissipation rayfull.comszabo-scandic.comwho.int. Evidence suggests that flocoumafen is persistent in water systems herts.ac.uk. When released into water, it is expected to adsorb to suspended solids and sediment, a behavior consistent with its physicochemical properties and the behavior of other SGARs rayfull.comoekotoxzentrum.chnih.gov.

Table 3: Aquatic Fate Properties for Flocoumafen

| Property | Value | Unit | Source |

| Aqueous Solubility | 1.1 | mg/L | rayfull.comchemicalbook.com |

| Volatility from Water Surfaces | Not expected to be important | - | rayfull.comwho.intpic.int |

| Estimated Henry's Law Constant | 7.3×10⁻¹³ | atm-cu m/mole | rayfull.com |

| Persistence in Water Systems | Persistent | - | herts.ac.uk |

| Adsorption to Suspended Solids | Expected | - | rayfull.com |

| Partitioning to Sediment | Expected (high lipophilicity) | - | oekotoxzentrum.ch |

Environmental Monitoring and Modeling Approaches for Transport

Flocoumafen has been detected in various environmental compartments and wildlife, indicating its presence and potential for transport. Monitoring studies have identified flocoumafen residues in the livers of birds of prey, such as eagles and owls, and in the blood of owlets nih.govresearchgate.netresearchgate.net. It has also been found in fish liver samples ca.gov. These detections highlight the potential for bioaccumulation and transfer through food chains.

Modeling approaches for flocoumafen transport typically consider its physicochemical properties, such as Koc and Henry's Law constant, to predict its environmental distribution. Models account for processes like adsorption to soil and sediment, degradation in soil and water, and potential for particle-bound transport rayfull.comherts.ac.ukepa.gov. The strong adsorption to soil and sediment, coupled with slow degradation rates, suggests that transport is likely to be dominated by erosion or movement of contaminated soil particles rather than dissolution and transport in water or volatilization into the atmosphere.

Compound List:

Flocoumafen, cis-

Flocoumafen (general/mixture)

Brodifacoum

Difethialone

Ecological Impact and Non Target Organism Exposure Research

Bioaccumulation and Biomagnification in Food Webs

Bioaccumulation is the process where an organism absorbs a substance at a rate faster than at which the substance is lost by catabolism and excretion. evs.institute Biomagnification, a related but distinct process, involves the increasing concentration of a substance in organisms at successively higher levels in a food chain. evs.institutecimi.org Flocoumafen's persistence in animal tissues means it can be transferred through trophic levels, posing a threat to predators and scavengers that consume contaminated prey. researchgate.netepa.gov

The primary exposure pathway for wildlife to flocoumafen (B607463) is the direct consumption of rodenticide baits. mdpi.comresearchgate.net While bait stations are often used to restrict access to target species, non-target animals may still gain access and consume the bait. nih.gov Another primary exposure route can be through the ingestion of contaminated invertebrates that have fed on the bait. mdpi.com

Risk assessment for wildlife exposure to flocoumafen involves several methodologies. Toxicity data, generated through standardized testing, are used to evaluate the potential hazard and risk associated with both direct bait ingestion and the consumption of contaminated prey by non-target species. unl.edu These assessments consider the exposure regimen and are crucial for regulatory decisions regarding the use of such rodenticides. unl.edu Monitoring studies that detect flocoumafen residues in the tissues of wild animals are also a key component of risk assessment, providing real-world evidence of exposure. oekotoxzentrum.ch

Secondary exposure occurs when a predator or scavenger consumes prey that has been poisoned by a rodenticide. nih.gov This is a significant pathway for flocoumafen to enter the broader food web. researchgate.net The high persistence of flocoumafen in the liver tissue of rodents, with a reported half-life of 220 days in rats, increases the window of opportunity for secondary poisoning. chicken-meat-extension-agrifutures.com.au Predators and scavengers that feed on contaminated rodents can accumulate the toxin, leading to sublethal or lethal effects. researchgate.net

Trophic transfer is the movement of toxins through the different trophic levels of a food web. nih.gov Flocoumafen can be transferred from rodents to their predators, such as birds of prey and carnivorous mammals. researchgate.net Studies have shown that generalist predators and scavengers may be exposed to SGARs at levels similar to or even higher than specialist predators, as they may be more likely to consume sick or dead animals with high concentrations of the toxin. researchgate.netraptorsarethesolution.org The widespread use of anticoagulant rodenticides has led to their ubiquitous presence in rodent-predator-scavenger food webs. nih.gov

Impact Assessment on Non-Target Mammalian and Avian Species Populations (Ecological Focus)

The impact of flocoumafen on non-target species is a significant concern for biodiversity. oekotoxzentrum.ch Exposure can lead to both lethal and sublethal effects, which can have population-level consequences. usu.edu

Numerous studies have documented the presence of flocoumafen in a variety of non-target wildlife. A global review of anticoagulant rodenticide presence in non-target animals reported that flocoumafen was detected in 5.7% of the 3,077 animals tested. nih.gov

In a study of European avian scavengers, flocoumafen was detected in 12.3% of the 261 free-living birds analyzed. raptorsarethesolution.org Another study in Norway found flocoumafen in 1% of the 139 wild red foxes sampled. allenpress.com In France, a study in the Parc National des Pyrénées detected flocoumafen in 2% of the 60 positive liver samples from various wildlife species. allenpress.com Research in Australia has also detected flocoumafen in predatory birds, indicating that professional use of this rodenticide contributes to secondary exposure. nih.gov

Prevalence of Flocoumafen in Various Wildlife Species

| Species Group | Location | Prevalence (%) | Number of Samples | Source |

|---|---|---|---|---|

| Non-Target Animals (Global) | Worldwide | 5.7 | 3077 | nih.gov |

| Avian Scavengers | NE Spain | 12.3 | 261 | raptorsarethesolution.org |

| Red Fox (Vulpes vulpes) | Norway | 1 | 139 | allenpress.com |

| Various Wildlife | France | 2 | 60 (positive samples) | allenpress.com |

The susceptibility to flocoumafen varies considerably among different species. unl.edu For most rodent species, the acute oral LD50 is below 1 mg/kg. unl.edu However, some species, like the Cairo spiny mouse (Acomys cahirinus), are remarkably tolerant with an LD50 of over 10 mg/kg. wikipedia.org In contrast, some non-target species are highly susceptible; for example, the LD50 for dogs is between 0.075 and 0.25 mg/kg. wikipedia.orgunl.edu

The ecological consequences of flocoumafen exposure can be severe. For sensitive species, even sublethal doses can have detrimental effects. The persistence of flocoumafen and other SGARs in the environment can lead to long-term exposure for wildlife, potentially impacting population dynamics. es.govt.nz The death of predators and scavengers due to secondary poisoning can disrupt the natural balance of ecosystems.

Acute Oral LD50 of Flocoumafen in Various Species

| Species | LD50 (mg/kg) | Source |

|---|---|---|

| Common Vole (Microtus arvalis) | 0.12 | wikipedia.orgunl.edu |

| Dog | 0.075 - 0.25 | wikipedia.orgunl.edu |

| Most Rodents | <1 | unl.edu |

| Cairo Spiny Mouse (Acomys cahirinus) | >10 | wikipedia.orgunl.edu |

| Pig | 70 | unl.edu |

| Hen | <100 | unl.edu |

| Quail | 100 - >300 | unl.edu |

| Duck | 24 - 94 | unl.edu |

Effects on Aquatic Ecosystems and Invertebrate Communities

The impact of flocoumafen on aquatic environments is an area of growing concern. researchgate.net Although it has low aqueous solubility, flocoumafen can enter aquatic systems, potentially through the improper disposal of bait or from the carcasses of poisoned animals near water bodies. herts.ac.ukes.govt.nz It is considered highly toxic to fish and moderately toxic to aquatic invertebrates. herts.ac.uk

The potential for flocoumafen to bioaccumulate in aquatic organisms poses a risk to the entire aquatic food web. researchgate.net While research on the specific effects of flocoumafen on invertebrate communities is limited, the exposure of invertebrates to anticoagulant rodenticides has been documented. mdpi.com Carrion beetles, for instance, have been found to contain rodenticide residues, implicating them as a potential vector in exposure pathways. nih.gov Given the crucial role of invertebrates in ecosystem functioning, any adverse effects from flocoumafen could have cascading consequences. researchgate.net

Rodent Resistance Mechanisms and Management Strategies

Genetic Basis of Resistance to Flocoumafen (B607463), cis- in Rodent Populations

Rodent resistance to anticoagulant rodenticides, including Flocoumafen, is primarily a genetic phenomenon rooted in mutations within the VKORC1 gene. This gene encodes the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme critical for the vitamin K cycle, which is the target of anticoagulant action.

VKORC1 Gene Mutations and Phenotypic Resistance Profiles

The primary mechanism of anticoagulant resistance in rodents involves specific point mutations in the VKORC1 gene. These mutations lead to alterations in the VKORC1 enzyme's structure, reducing its sensitivity to anticoagulant binding. This allows the enzyme to continue its function in vitamin K recycling, thereby maintaining blood clotting capabilities even in the presence of the rodenticide.

Several VKORC1 gene mutations have been identified and linked to resistance across various rodent species, including Rattus norvegicus (brown rat) and Mus musculus (house mouse). Key mutations often occur at specific amino acid positions, such as tyrosine at position 139 (Y139) and leucine (B10760876) at position 128 (L128).

Y139Cys (Tyrosine to Cysteine at position 139): This is one of the most frequently identified mutations conferring resistance. It has been observed in numerous locations across Europe and is known to confer resistance to first-generation anticoagulants (FGARs) like warfarin (B611796), bromadiolone (B606368), and difenacoum (B607115), and often also to SGARs like brodifacoum and difethialone. Studies suggest that while this mutation confers resistance, brodifacoum and flocoumafen remain effective against it researchgate.netresearchgate.netsyngentappm.com.

Y139Phe (Tyrosine to Phenylalanine at position 139): Found in resistant Norway rats in the UK, this mutation also contributes to resistance reading.ac.uk.

Y139Ser (Tyrosine to Serine at position 139): Identified in resistant Norway rats, this mutation confers resistance to FGARs and some SGARs reading.ac.ukrrac.info.

L128Gln (Leucine to Glutamine at position 128): This mutation has been identified in Norway rats and confers resistance to anticoagulants reading.ac.uknih.gov.

L128Ser (Leucine to Serine at position 128): Found in resistant house mice, this mutation confers resistance to FGARs and bromadiolone researchgate.nettandfonline.com.

Leu120Gln (Leucine to Glutamine at position 120): Identified in Rattus norvegicus, this mutation is associated with anticoagulant rodenticide resistance peerj.comnih.gov.

R33P (Arginine to Proline at position 33): A rare mutation found in Finnish rats, likely conferring resistance to warfarin tukes.fi.

These mutations can result in varying degrees of resistance, with some conferring high-level resistance to multiple anticoagulant compounds, while others may confer resistance to only specific classes or generations of rodenticides. The genetic basis of resistance is often autosomal dominant nih.gov.

Biochemical and Physiological Adaptations Conferring Resistance

While VKORC1 gene mutations are the primary drivers of anticoagulant resistance, other biochemical and physiological adaptations may play a secondary or complementary role. These could include:

Accelerated Detoxification: Enhanced metabolic degradation of rodenticides through increased activity of detoxification enzymes, such as cytochrome P450 (CYP) enzymes, could potentially contribute to resistance. Studies have shown that inhibiting these enzymes can increase the mortality of warfarin-resistant rats, suggesting a role for metabolic processes in resistance jst.go.jp.

Increased Vitamin K Requirement: Some VKORC1 polymorphisms are associated with an increased requirement for vitamin K to maintain normal physiological functions, which could indirectly influence the effectiveness of anticoagulants researchgate.net.

Compensatory Mechanisms: It is hypothesized that mutations in VKORC1 might induce compensatory mechanisms within the rodent's physiology to maintain essential processes like blood clotting, even with reduced VKOR enzyme activity nih.gov.

However, the scientific consensus strongly points to VKORC1 gene mutations as the predominant and most significant mechanism for anticoagulant resistance in rodents.

Evolution and Spread of Resistance in Wild Rodent Populations

The widespread and prolonged use of anticoagulant rodenticides has exerted significant selective pressure, driving the evolution and dissemination of resistance in wild rodent populations.

Geographical Distribution and Incidence of Resistance

Anticoagulant resistance has been reported globally, with particularly high prevalence observed in many European countries, the UK, and parts of North America and Asia.

Europe: High prevalence of VKORC1 polymorphisms, indicative of resistance, has been noted in wild-caught house mice in countries like Germany (over 90% of tested mice), the UK, Ireland, and the Netherlands tandfonline.comtukes.firesearchgate.net. In Norway rats, resistance foci have been identified across various regions, with specific mutations like Y139C and L120Q being widespread reading.ac.ukpeerj.comunl.eduresearchgate.netbpca.org.uk.

United Kingdom: Extensive surveillance has revealed high rates of resistance genes in both rats (78%) and house mice (95%) syngentappm.com. Resistance mutations are found across numerous sites, with some previously low-incidence areas now showing increased prevalence of resistance genes like Y139C syngentappm.com.

Finland: Studies have identified VKORC1 polymorphisms linked to anticoagulant resistance in house mice, with a prevalence ranging from 25% to 100% in sampled sites. Resistance in rat populations in Finland appears to be less prevalent, with only a few individuals testing positive for rare VKORC1 polymorphisms tukes.fi.

Italy: The first record of a VKORC1 mutation (Tyr139Cys) associated with resistance in Italian house mice (Mus musculus domesticus) has been reported italian-journal-of-mammalogy.it.

The incidence of resistance is often correlated with the intensity and duration of anticoagulant use in a particular area, with urban and agricultural regions frequently identified as hotspots professionalpestmanager.com.

Longitudinal Studies on Resistance Development

Longitudinal studies have tracked the emergence and spread of resistance over time. The first reports of warfarin resistance in Norway rats date back to 1958 in Scotland researchgate.netnih.govresearchgate.net. Following the introduction of first-generation anticoagulants (FGARs) in the 1940s and 1950s, resistance quickly emerged researchgate.netrodentgreen.com. The development of more potent second-generation anticoagulant rodenticides (SGARs) like brodifacoum, difenacoum, bromadiolone, difethialone, and flocoumafen was partly a response to this resistance nih.govresearchgate.netrodentgreen.comreading.ac.ukchicken-meat-extension-agrifutures.com.aurrac.info.

However, resistance to these SGARs has also begun to appear, albeit less commonly than to FGARs. Studies indicate that while resistance to brodifacoum and flocoumafen is not widely reported in Norway rats and house mice, the continuous use of less potent SGARs can drive selection for resistance to more potent compounds researchgate.netprofessionalpestmanager.comreading.ac.ukrrac.inforrac.infobpca.org.uk. For instance, the spread of mutations like Y139C and L120Q has been observed to increase over time, leading to broader geographical distribution of resistant populations syngentappm.comresearchgate.netbpca.org.uk. The continuous use of anticoagulants, even at reduced concentrations, can still exert selection pressure, potentially leading to the development of resistance bpca.org.uk.

Analytical Methodologies for Flocoumafen, Cis Detection and Quantification

Chromatographic Techniques for Environmental and Biological Sample Analysis

Chromatographic methods, coupled with sensitive detection systems, are the cornerstone for identifying and quantifying flocoumafen (B607463) in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS/MS), particularly UHPLC-MS/MS, has emerged as the preferred technique due to its high sensitivity, specificity, and ability to separate stereoisomers researchgate.netresearchgate.netnih.govnih.govbrjac.com.brresearchgate.netnih.govnih.gov.

UHPLC-MS/MS offers significant advantages for the analysis of flocoumafen, enabling the separation of its cis- and trans-diastereoisomers and providing low detection limits. Methods typically employ reversed-phase chromatography with gradients of aqueous buffers and organic solvents, such as acetonitrile (B52724), coupled with tandem mass spectrometry operating in negative ion electrospray mode and selected-reaction monitoring (SRM) for enhanced specificity and sensitivity nih.govbrjac.com.brnih.govnih.gov.

Several studies have reported validated UHPLC-MS/MS methods for the simultaneous determination of multiple anticoagulant rodenticides, including flocoumafen, in various biological matrices relevant to wildlife exposure monitoring. For instance, a core-shell LC-MS/MS method demonstrated enhanced sensitivity for flocoumafen and other SGARs in rat liver, with limits of quantification (LOQ) in the range of 0.92-2.2 ng/g nih.gov. Another multi-class method reported an LOQ of 3 µg kg⁻¹ for nine anticoagulant rodenticides, including flocoumafen, in biological specimens from non-target animals researchgate.net. In wildlife liver samples, LOQs for flocoumafen or related ARs have been reported as low as 2.7 ng/g allenpress.com and ranging from 0.2 to 2 μg kg⁻¹ ca.gov. For plasma samples, LOQs for flocoumafen and other superwarfarins have been reported as low as 0.013 ng/mL nih.govnih.govresearchgate.net, with general LAAR methods achieving <3 ng/mL nih.gov.

Table 1: UHPLC-MS/MS Methods for Flocoumafen Analysis

| Matrix | Method | Column | Mobile Phase Components | Detection Method | LOQ for Flocoumafen (or ARs) | Citation(s) |

| Animal Tissues (Liver) | UHPLC-MS/MS | Core-shell LC-MS/MS | 10mM Ammonium acetate (B1210297) / Acetonitrile | MS/MS | 0.92-2.2 ng/g | nih.gov |

| Animal Tissues (Liver) | UHPLC-MS/MS | Reversed-phase UHPLC | N/A (gradient described) | MS/MS | 3 µg kg⁻¹ | researchgate.net |

| Animal Tissues (Liver) | LC-MS/MS | N/A | N/A | MS/MS | 2.7 ng/g | allenpress.com |

| Animal Tissues (Liver) | UHPLC-MS/MS | N/A | N/A | MS/MS | 0.2 to 2 μg kg⁻¹ | ca.gov |

| Human Plasma | UHPLC-MS/MS | Reversed-phase UHPLC | N/A (negative ion electrospray) | MS/MS | 0.013-2.41 ng/mL | nih.govnih.govresearchgate.net |

| Human Plasma | UHPLC-MS/MS | N/A | N/A | MS/MS | <3 ng/mL | nih.gov |

| Simulated Gastric Content | UHPLC-MS | Acquity UPLC® BEH C-18 (2.1 mm × 50 mm, 1.7 μm) | Water (A) / Acetonitrile (B) (gradient described) | MS/MS | N/A (validation parameters) | brjac.com.br |

While GC-MS is a widely used technique for pesticide residue analysis, it is generally considered less suitable for flocoumafen and other anticoagulant rodenticides. This is primarily due to the potential for thermal degradation of these compounds in the high-temperature injection port of a GC system, which can lead to inaccurate quantification and reduced sensitivity ojp.gov. Furthermore, GC-MS typically exhibits higher detection limits compared to LC-MS/MS for these analytes brjac.com.brojp.gov. Although GC-MS has been employed in some laboratories for AR analysis, LC-MS/MS methods are generally preferred for their robustness and sensitivity researchgate.net.

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

Effective sample preparation is critical for isolating and concentrating flocoumafen from complex matrices such as animal tissues, soils, or water samples, thereby minimizing interference and enhancing analytical sensitivity.

Liver tissue is a common matrix for monitoring AR exposure in wildlife due to its role in metabolism and accumulation researchgate.netca.govdiva-portal.orgoekotoxzentrum.chmiljodirektoratet.nowho.intoup.com. Several extraction and clean-up procedures have been developed:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): Modified QuEChERS methods are frequently employed. For instance, a scaled-down QuEChERS approach for liver samples involves homogenization with acetonitrile and clean-up using a mixture of C18 and primary-secondary amine (PSA) sorbents researchgate.net. Another study utilized a QuEChERS-based extraction followed by LC-DAD/FLD nih.gov.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): Traditional LLE, often using solvent mixtures like chloroform-acetone, has been used for liver tissue extraction who.intwho.int. SPE is also utilized for sample clean-up and concentration, although it can sometimes lead to analyte losses, particularly in blood samples oup.com.

Protein Precipitation: For plasma samples, protein precipitation using organic solvents like acetonitrile followed by centrifugation is a common initial step before UHPLC-MS/MS analysis nih.govnih.gov.

Table 2: Sample Preparation Techniques for Flocoumafen

| Matrix | Technique | Key Reagents/Steps | Citation(s) |

| Animal Tissues (Liver) | Scaled-down QuEChERS | 500 mg liver, 200 mg Mg₂SO₄, 50 mg NaCl, 1.5 mL acetonitrile, dispersive SPE sorbent (25 mg C18 + 25 mg PSA) | researchgate.net |

| Animal Tissues (Liver) | QuEChERS-based extraction | Extraction mixture (acidified), clean-up-mix VI | nih.gov |

| Animal Tissues (Liver) | LC-MS/MS | General mention of extraction; SPE for purification of liver samples. | oup.com |

| Human Plasma | Protein Precipitation | 10% methanol (B129727) in acetonitrile; vortexing, centrifugation, drying supernatant, reconstitution. | nih.govnih.gov |

| Animal Tissues (Liver) | Chloroform-acetone (1:1) mixture extraction | Significantly better than chloroform (B151607) for extraction from liver tissues. | who.intwho.int |

Development and Validation of Bioanalytical Methods for Wildlife Exposure Monitoring (non-human, ecological)

The development and validation of bioanalytical methods are essential for accurately assessing the exposure of wildlife to flocoumafen and other ARs. These methods must meet stringent criteria for accuracy, precision, sensitivity, and selectivity, often following guidelines such as those from the FDA or EMA nih.govnih.govunit.no.

Studies focusing on wildlife exposure, such as in birds of prey and foxes, frequently employ UHPLC-MS/MS techniques that are validated for these complex biological matrices researchgate.netresearchgate.netallenpress.comdiva-portal.org. The ability to separate diastereoisomers is particularly important for understanding differential bioaccumulation and ecological impact researchgate.netnih.govresearchgate.net. For example, a multi-residue UHPLC-MS/MS method was validated for various biological specimens from non-target vertebrate animals, enabling the simultaneous determination of flocoumafen and other ARs researchgate.net. Similarly, methods validated for rat liver have proven adaptable for wildlife samples, allowing for the exploration of diastereoisomer ratios nih.gov. These validated methods provide reliable data for ecological risk assessments and informing conservation strategies.

Detection Limits, Sensitivity, and Specificity in Environmental Contaminant Research

Achieving low detection limits and high sensitivity is paramount for environmental contaminant research, as AR residues in wildlife can be present at very low concentrations. UHPLC-MS/MS methods offer excellent sensitivity and specificity, with LOQs for flocoumafen and other ARs typically in the ng/g or ng/mL range in various matrices researchgate.netnih.govresearchgate.netnih.govallenpress.comnih.gov.

Table 3: Detection Limits and Sensitivity for Flocoumafen

| Method | Matrix | Analyte(s) | LOD/LOQ | Notes | Citation(s) |

| UHPLC-MS/MS | Animal Tissues (Liver) | Flocoumafen (and other ARs) | 0.92-2.2 ng/g | Core-shell column, enhanced sensitivity. | nih.gov |

| UHPLC-MS/MS | Animal Tissues (Liver) | 9 Anticoagulant Rodenticides (incl. FCF) | 3 µg kg⁻¹ | Multi-class, multi-residue method. | researchgate.net |

| LC-MS/MS | Animal Tissues (Liver) | Flocoumafen (and other ARs) | 2.7 ng/g | allenpress.com | |

| UHPLC-MS/MS | Animal Tissues (Liver) | 8 ARs (incl. FCF) | LOQs: 0.2 to 2 μg kg⁻¹ | Brodifacoum detected at 12.5 μg kg⁻¹ in 88% of samples. Flocoumafen not detected above MQL in some samples. | ca.gov |

| UHPLC-MS/MS | Human Plasma | 5 Superwarfarins (incl. FCF) | 0.013 to 2.41 ng/mL (LOQ) | 10-min assay, high sensitivity, validated. | nih.govnih.govresearchgate.net |

| UHPLC-MS/MS | Human Plasma | LAARs (incl. FCF) | <3 ng/mL | Sensitive and validated methods. | nih.gov |

| HPLC-FLD | Animal Tissues (Liver) | Flocoumafen | 0.6 ng/g (LOQ), 0.4 ng/g (LOD) | Limits of quantitation/detection in liver. | scispace.com |

| LC-DAD/FLD | Various Matrices | 11 Anticoagulant Rodenticides (incl. FCF) | 0.001-10 µg/mL (in eluent) | LOQ of 5 µg/kg with recovery 77-117%. | nih.gov |

Specificity is primarily achieved through the use of tandem mass spectrometry, which allows for the identification of target compounds based on their precursor and product ions, thereby minimizing interference from matrix components nih.govbrjac.com.brnih.gov. The separation of cis- and trans-isomers is also critical for achieving specificity in isomer-specific studies researchgate.netnih.gov.

Compound List:

Flocoumafen

Brodifacoum

Difethialone

Chlorophacinone

Coumachlor

Coumatetralyl

Diphacinone

Fenazaquin (mentioned in context of difenacoum study)

Sulfaquinoxaline

Phenprocoumon

Ferulenol

Tioclomarol

Coumafuryl

Dicoumarol

Comparative Research and Future Directions in Flocoumafen, Cis Studies

Comparative Environmental and Ecotoxicological Profiles with Other Second-Generation Anticoagulants

Flocoumafen (B607463), cis- is a second-generation anticoagulant rodenticide (SGAR) developed in the 1980s to control rodent populations, including those resistant to first-generation compounds. rrac.infonih.gov Like other SGARs, it is characterized by high potency and persistence in body tissues and the environment. rrac.infooekotoxzentrum.ch The environmental and ecotoxicological profile of flocoumafen is comparable to other highly potent SGARs such as brodifacoum and difethialone. rrac.info

SGARs are generally more acutely toxic and persistent than first-generation anticoagulants. rrac.infonih.gov This increased potency is linked to a greater affinity for the target enzyme, vitamin K-epoxide reductase. rrac.info However, these properties also elevate the risk of primary and secondary poisoning of non-target organisms. legislation.gov.uk Flocoumafen is known to be persistent in both soil and water systems. herts.ac.uk It exhibits high toxicity to mammals and fish, and moderate toxicity to birds and aquatic invertebrates. herts.ac.uk

Studies monitoring environmental contamination have detected flocoumafen alongside other SGARs in wildlife. For instance, a 2015 study of bream liver samples from German freshwater systems found flocoumafen in 12% of samples, although at lower concentrations and frequencies than brodifacoum (detected in 88% of samples) and difenacoum (B607115) (44%). nih.gov This suggests a lower environmental prevalence in the surveyed areas compared to other SGARs. nih.gov

A critical area of research is the differential behavior of stereoisomers (cis- and trans- forms) of SGARs. researchgate.net These isomers can exhibit different pharmacokinetic properties, leading to variations in their persistence and bioaccumulation potential. oekotoxzentrum.chresearchgate.net For flocoumafen, research indicates a tendency for the cis isomers to accumulate preferentially in the liver, a key organ for both toxic action and residue storage. researchgate.net This isomeric specificity is an important factor in its ecotoxicological profile, as the isomer that bioaccumulates is directly linked to the long-term risk of secondary poisoning for predators and scavengers. researchgate.net

| Compound | Detection Frequency (%) | Maximum Concentration (μg/kg) |

|---|---|---|

| Brodifacoum | 88% | 12.5 |

| Difenacoum | 44% | 0.7 |

| Bromadiolone (B606368) | 17% | 7.1 |

| Flocoumafen | 12% | 0.3 |

| Difethialone | 6% | 6.3 |

Ecologically Informed Risk Assessment Frameworks for Rodenticide Application

Due to their toxicity and persistence, all anticoagulant rodenticides, including flocoumafen, consistently fail theoretical regulatory environmental risk assessments. oup.comsqcrops.co.uk Their continued availability is the result of a risk-benefit analysis that weighs the need for effective rodent control against the potential for adverse environmental effects. oup.comuwagec.org To manage these risks, ecologically informed risk assessment frameworks are essential for the application of rodenticides. sqcrops.co.uk

A central component of this process is the Environmental Risk Assessment (ERA), which must be conducted for any site where an anticoagulant rodenticide is to be used outdoors. sqcrops.co.uk The purpose of an ERA is to identify potential adverse effects on wildlife and the wider environment and to establish the specific mitigation measures necessary to minimize those risks. sqcrops.co.uk

These frameworks typically follow a tiered approach to evaluating risk. researchgate.net The assessment considers both primary and secondary exposure pathways. sqcrops.co.ukresearchgate.net

Primary Poisoning: Occurs when a non-target animal directly consumes the rodenticide bait.

Secondary Poisoning: Occurs when a predator or scavenger consumes a rodent that has ingested the bait.

Risk mitigation is a cornerstone of these frameworks. researchgate.net Measures are designed to prevent non-target exposure and include the use of tamper-resistant bait stations, adding human taste deterrents to bait formulations, and the prompt and safe disposal of poisoned rodent carcasses. researchgate.net While such measures can be effective at reducing primary poisoning, preventing secondary poisoning remains a significant challenge. researchgate.net Regulatory agencies in the United States and other regions have implemented risk mitigation decisions that set restrictions on rodenticide use, such as prohibiting certain SGARs from the consumer market and requiring that professional uses occur with bait stations for all outdoor, above-ground placements. responsiblerodenticides.org

Advanced Modeling Approaches for Environmental Transport and Ecological Impact Prediction

To better understand and predict the environmental risks of compounds like flocoumafen, advanced modeling approaches are increasingly used in ecological risk assessment. ifremer.fr These in silico methods supplement or, in some cases, replace traditional animal testing, aligning with efforts to reduce animal use in toxicological studies. nih.gov These models can predict a compound's environmental transport, fate, and ecological impact. ifremer.fr

Several categories of models are employed:

Quantitative Structure-Activity Relationship (QSAR) models: These are in silico tools that predict the biological activity and toxicity of chemicals based on their molecular structure. nih.gov QSAR models are valuable for initial hazard screening and can help prioritize substances for further testing or regulation. nih.gov

Toxicokinetic-Toxicodynamic (TKTD) models: These mechanistic models simulate the uptake, distribution, metabolism, and excretion of a chemical in an organism (toxicokinetics) and link the internal concentration to the resulting toxic effects over time (toxicodynamics). ifremer.fr They are particularly useful for assessing bioaccumulation and predicting effects from fluctuating or long-term exposures. ifremer.fr

Population and Landscape Models: These models operate at higher levels of biological organization to predict the potential impact of a pesticide on the dynamics of wildlife populations across complex landscapes. ifremer.fr

Bayesian Network Relative Risk Models (BN-RRM): This is an example of a sophisticated, quantitative framework that uses probabilistic relationships to model complex cause-and-effect chains. wwu.edu Such models can integrate data from various sources and can incorporate future scenarios, such as the effects of climate change on environmental stressors and their interaction with chemical toxicity, to provide a more holistic risk assessment. wwu.edu

These advanced modeling approaches are increasingly recognized by regulatory bodies like the European Food Safety Authority (EFSA) as important tools for refining the ecological risk assessment of pesticides. ifremer.fr

Emerging Research Areas in Resistance Mitigation and Novel Compound Discovery

The long-term efficacy of anticoagulant rodenticides is challenged by the development of genetic resistance in target rodent populations. rodentgreen.com Concurrently, there is ongoing research into the discovery of novel compounds and alternative control strategies.

Resistance Mitigation: Second-generation anticoagulants like flocoumafen were initially developed to control rodents resistant to first-generation compounds. rodentgreen.com However, resistance to SGARs has now been documented in various locations. rodentgreen.com Emerging research in resistance management focuses on more strategic and informed use of existing rodenticides. One key area is the use of genetic testing to map the prevalence and type of resistance mutations in rodent populations. reading.ac.uk This allows for a more targeted approach, matching the choice of rodenticide to the specific resistance profile of the local population, thereby improving efficacy and reducing unnecessary environmental contamination. reading.ac.uk Other proposed strategies include rotating different types of rodenticides or temporarily ceasing their use to allow the natural fitness costs sometimes associated with resistance genes to reduce their frequency in the population. researchgate.net

Policy Implications and Regulatory Science Research for Flocoumafen, cis- Use

The use of flocoumafen is governed by stringent regulations that reflect its high efficacy and potential environmental risk. In the European Union, flocoumafen is approved for use as a rodenticide in biocidal products (product-type 14). legislation.gov.ukeuropa.eu However, it is simultaneously identified as a "candidate for substitution." legislation.gov.ukeuropa.eu This designation is based on scientific assessments concluding that the substance meets the criteria for being toxic for reproduction and for being very persistent, very bioaccumulative, and toxic (vPvBT). legislation.gov.ukeuropa.eu

The renewal of its approval is contingent on the argument that its non-approval would have a disproportionately negative impact on society compared to the risk its use poses, particularly in controlling serious dangers to human and animal health from rodents. europa.eumass.gov The EU's regulatory framework imposes several strict conditions on the authorization of products containing flocoumafen to mitigate risks: europa.eu

The nominal concentration in products must not exceed 50 mg/kg.

Products must contain an aversive agent and a dye.

Use is restricted to tamper-resistant bait stations for the general public and trained professionals.

Pack sizes are limited for products sold to the general public.

Use in the form of tracking powder is not authorized.

This regulatory stance highlights a policy trend of permitting the use of highly effective but hazardous substances only when deemed necessary and under strict risk management conditions. This approach is mirrored in other jurisdictions, such as in California, where state agencies have performed comprehensive risk assessments of SGARs, leading to increased restrictions to protect non-target wildlife. regulations.gov Regulatory science continues to inform these policy decisions, with a focus on refining risk assessments and evaluating the effectiveness of mitigation measures. reading.ac.uk

Q & A

Q. What are the optimal synthetic routes for cis-flocoumafen, and how do reaction conditions influence isomer ratios?

Methodological Answer: The synthesis of cis-flocoumafen involves Knoevenagel condensation of p-methoxybenzaldehyde with ethyl acetoacetate, followed by decarboxylation and intramolecular cyclization to form the tetralone skeleton . Stereoselectivity is controlled during the reduction of O-alkylated ketones (e.g., using NaBH₄ or catalytic hydrogenation), yielding precursor alcohols. Final coupling with 4-hydroxycoumarin under acidic conditions produces flocoumafen. Isomer ratios (40:60 to 60:40 cis:trans) depend on reaction pH, temperature, and solvent polarity . Rapid column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating cis-flocoumafen .

Q. How can researchers distinguish cis- and trans-flocoumafen isomers experimentally?

Methodological Answer: Use 2D NMR (¹H-¹H COSY, NOESY) to differentiate isomers. cis-Flocoumafen exhibits distinct nuclear Overhauser effects (NOE) between the coumarin hydroxy group and the tetralin moiety, unlike the trans isomer . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves isomers at 25°C using isocratic elution (hexane:isopropanol 90:10, 1 mL/min) . Mass spectrometry (LC-MS/MS) confirms molecular ions ([M+H]⁺ m/z 542.5444) but cannot differentiate isomers without chromatographic separation .

Q. What analytical methods are validated for quantifying cis-flocoumafen in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is preferred. For serum analysis, extract samples with acetonitrile, evaporate under nitrogen, and reconstitute in methanol:water (50:50). Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile). Quantify cis-flocoumafen using transitions m/z 542.5 → 299.1 (quantifier) and 542.5 → 327.2 (qualifier). Method uncertainty is ±7% for flocoumafen in bait matrices .

Advanced Research Questions

Q. How do structural modifications to cis-flocoumafen influence anticoagulant activity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies by substituting the trifluoromethylbenzyloxy group or modifying the coumarin ring. Test derivatives in vitro using human liver microsomes to measure vitamin K epoxide reductase (VKOR) inhibition. For example, replacing the -CF₃ group with -Cl reduces binding affinity to VKOR by 30% . Computational docking (AutoDock Vina) with VKOR homology models (PDB: 3KP9) can predict steric clashes or hydrogen-bonding interactions. Validate predictions via prothrombin time (PT) assays in rodent plasma .

Q. What experimental designs address contradictory bioactivity data between cis- and trans-flocoumafen?

Methodological Answer: Use factorial designs to isolate variables. For neurotoxicity studies, compare isomers at fixed concentrations (e.g., 10 µM) in primary cortical neuron cultures. Measure nitric oxide (NO) inhibition via Griess assay and cell viability via MTT. trans-Flocoumafen shows stronger NO suppression (IC₅₀ = 2.1 µM) but minimal neurotoxicity, while cis isomers may exhibit off-target effects . Control for metabolic stability by co-incubating with CYP3A4 inhibitors (e.g., ketoconazole) to assess hepatic degradation .

Q. How can researchers model the environmental persistence of cis-flocoumafen in soil ecosystems?

Methodological Answer: Conduct microcosm studies with agricultural soil (pH 6.5–7.0) spiked with 0.1–10 ppm cis-flocoumafen. Monitor degradation via LC-MS/MS under aerobic/anaerobic conditions. Half-life (t₁/₂) calculations follow first-order kinetics. For field validation, use radio-labeled ¹⁴C-flocoumafen to track metabolites. Identify hydrolytic byproducts (e.g., 4-hydroxycoumarin derivatives) and assess ecotoxicity in Daphnia magna (EC₅₀ < 0.5 ppm indicates high risk) .

Q. What computational approaches predict cis-flocoumafen’s interaction with non-target species’ VKOR?

Methodological Answer: Perform molecular dynamics (MD) simulations using GROMACS with VKOR structures from non-target species (e.g., birds, fish). Align sequences via Clustal Omega and identify conserved residues (e.g., Tyr139, Arg98). Free-energy perturbation (FEP) calculations quantify binding energy differences. Validate with in vitro VKOR inhibition assays using liver homogenates from Colinus virginianus (quail) or Oncorhynchus mykiss (trout) .

Methodological Frameworks for Research Design

How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for cis-flocoumafen studies?

Methodological Answer: Example: "Does CYP2C9 polymorphism in rodents alter cis-flocoumafen metabolism, and can this explain resistance in field populations?"

- Feasibility : Use genotyped rat liver microsomes and LC-MS/MS.

- Novelty : Links metabolic pathways to rodenticide resistance.

- Ethics : Follow OECD 453 (carcinogenicity) guidelines for animal use.

- Relevance : Addresses pesticide resistance, a global agricultural challenge .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported cis-flocoumafen toxicity across studies?

Methodological Answer: Apply sensitivity analysis to identify confounding variables. For example, discrepancies in LD₅₀ values (e.g., 0.25 mg/kg vs. 0.8 mg/kg in rats) may arise from differences in diet (vitamin K content), strain-specific VKOR mutations, or bioassay duration. Meta-regression models (R package metafor) can adjust for covariates like age, sex, and exposure route .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。